molecular formula C8H4Br2ClFO B1411232 2',5'-Dibromo-3'-fluorophenacyl chloride CAS No. 1806355-46-3

2',5'-Dibromo-3'-fluorophenacyl chloride

Cat. No. B1411232
CAS RN: 1806355-46-3
M. Wt: 330.37 g/mol
InChI Key: WBAJITFJXOKWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5'-Dibromo-3'-fluorophenacyl chloride, also known as DBFPC, is an organofluorine compound and a halogenated aromatic compound. It is a colorless and odorless liquid, and is soluble in most organic solvents. It is widely used in organic synthesis and pharmaceutical processes. DBFPC is used for a variety of different purposes, including as a reagent in the synthesis of pharmaceuticals, in the production of pesticides and herbicides, and in the production of perfumes and fragrances.

Scientific Research Applications

2',5'-Dibromo-3'-fluorophenacyl chloride is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the production of pesticides and herbicides, and in the production of perfumes and fragrances. It is also used in the synthesis of a variety of other compounds, including antibiotics, antifungals, antivirals, and anti-inflammatory drugs.

Mechanism of Action

2',5'-Dibromo-3'-fluorophenacyl chloride acts as an electrophile in organic synthesis, forming covalent bonds with electron-rich molecules. This reaction is used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and fragrances.
Biochemical and Physiological Effects
This compound is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can cause a variety of physiological effects, including increased heart rate, increased alertness, and increased muscle activity.

Advantages and Limitations for Lab Experiments

The use of 2',5'-Dibromo-3'-fluorophenacyl chloride in lab experiments has several advantages. It is a low-cost compound, and is readily available from chemical suppliers. It is also easy to handle and store, and has a low toxicity. However, it is important to note that this compound is a halogenated aromatic compound, and as such, it can be hazardous if not handled properly.

Future Directions

There are several potential future directions for research involving 2',5'-Dibromo-3'-fluorophenacyl chloride. One potential area of research is in the development of new pharmaceuticals, as this compound can be used as a reagent in the synthesis of a variety of compounds. Additionally, research could be done to explore the potential applications of this compound in the production of pesticides and herbicides, as well as in the production of perfumes and fragrances. Finally, further research could be done to explore the biochemical and physiological effects of this compound, as well as the potential toxicity of the compound.

properties

IUPAC Name

2-chloro-1-(2,5-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-4-1-5(7(13)3-11)8(10)6(12)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAJITFJXOKWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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